Home > Products > Screening Compounds P8042 > Gastrin-Releasing Peptide, human
Gastrin-Releasing Peptide, human - 93755-85-2

Gastrin-Releasing Peptide, human

Catalog Number: EVT-242672
CAS Number: 93755-85-2
Molecular Formula: C130H204N38O31S2
Molecular Weight: 2859.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source: GRP was initially isolated from porcine stomach extracts [].

Classification: GRP belongs to the Bombesin-like peptide family [].

  • Cancer Research: GRP receptors are overexpressed in various cancers, including prostate, breast, lung, and pancreatic cancer. This overexpression makes GRP a potential target for diagnostic imaging, targeted therapy, and understanding cancer progression [, , , , , , , , , , , , , , ].

  • Neurological Research: GRP is involved in mediating itch sensation in the spinal and trigeminal somatosensory systems. Understanding GRP's function in these pathways provides insights into developing treatments for chronic itch [, , ].

  • Physiological Research: GRP regulates various physiological processes like gastric acid secretion, smooth muscle contraction, and hormone release. Research focuses on understanding its role in normal physiological function and dysregulation in disease states [, , , , ].

Bombesin

Compound Description: Bombesin is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina). It exhibits a wide range of biological activities, including stimulating the release of gastrointestinal hormones, regulating smooth muscle contraction, and promoting cell growth. Bombesin has been extensively studied for its role in cancer development and progression. [, ]

Relevance: Bombesin shares significant structural homology with Gastrin-Releasing Peptide, human, particularly in the C-terminal region, which is crucial for receptor binding and biological activity. Both peptides bind to Gastrin-Releasing Peptide receptors (GRPR) with high affinity. [, ]

Neuromedin B

Compound Description: Neuromedin B is a 10-amino acid peptide that belongs to the bombesin-like peptide family. It is widely distributed in the central nervous system and gastrointestinal tract. Neuromedin B binds to a specific subtype of bombesin receptors known as neuromedin B receptors (NMBR). [, ]

Ranatensin a

Compound Description: Ranatensin a is a 13-amino acid peptide isolated from the skin of the frog Rana pipiens. It is another member of the bombesin-like peptide family and exhibits biological activities similar to bombesin. []

Relevance: Ranatensin a is structurally related to Gastrin-Releasing Peptide, human, by virtue of belonging to the same family of bombesin-like peptides. These peptides share a conserved C-terminal amino acid sequence, explaining their overlapping biological functions and their ability to bind to bombesin receptors. []

Compound Description: Gastrin-Releasing Peptide, human, carboxy-terminal extension peptides (CTEPs) are peptides derived from the C-terminal region of the pro-Gastrin-Releasing Peptide precursor. They have been investigated as potential tumor markers. []

Relevance: CTEPs are structurally related to Gastrin-Releasing Peptide, human, as they are fragments derived from the same precursor molecule. These peptides may share some structural similarities with the mature Gastrin-Releasing Peptide, but their biological activities and receptor interactions might differ. []

Compound Description: [D-Phe6, β-Ala11, Phe13, Nle14] Bn (6–14) is a synthetic analog of bombesin designed for enhanced stability and receptor-binding affinity. It acts as a potent agonist of the Gastrin-Releasing Peptide receptor (GRPR). []

Relevance: This synthetic analog is structurally related to Gastrin-Releasing Peptide, human, as it mimics the key structural features of bombesin, a peptide with high homology to Gastrin-Releasing Peptide. The modifications introduced in this analog aim to improve its stability and optimize its interaction with the GRPR. []

PD176252

Compound Description: PD176252, [(S)-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]-a-methyl-a-[[-(4-nitrophenyl)amino]carbonyl]amino-1H-indole-3-propanamide], is a non-peptide antagonist of the gastrin-releasing peptide/neuromedin B receptors (BB1/BB2). [, ]

Relevance: Although classified as a BB1/BB2 receptor antagonist, PD176252 has been shown to act as a potent agonist of human formyl-peptide receptors (FPRs). This unexpected activity highlights the potential for cross-reactivity and off-target effects of compounds targeting the bombesin-like peptide family, including Gastrin-Releasing Peptide, human. [, ]

PD168368

Compound Description: PD168368, [(S)-a-methyl-a-[[[(4-nitrophenyl)amino]carbonyl]amino]-N-[[1-(2-pyridinyl) cyclohexyl]methyl]-1H-indole-3-propanamide], is another non-peptide antagonist of the gastrin-releasing peptide/neuromedin B receptors (BB1/BB2), similar to PD176252. []

Relevance: Similar to PD176252, PD168368 displays unexpected agonist activity towards FPRs, emphasizing the potential for cross-reactivity and off-target effects of compounds designed to target receptors within the bombesin-like peptide family, which includes Gastrin-Releasing Peptide, human. []

A-71623

Compound Description: A-71623, [Boc-Trp-Lys(ε-N-2-methylphenylaminocarbonyl)-Asp-(N-methyl)-Phe-NH2], is a cholecystokinin-1 receptor agonist. []

Relevance: A-71623 has been identified as a mixed FPR1/FPR2 agonist, demonstrating its ability to interact with receptors outside its primary target. This finding further underscores the potential for off-target effects and cross-reactivity among ligands targeting GPCRs, including Gastrin-Releasing Peptide, human. []

Overview

Gastrin-releasing peptide is a neuropeptide that plays a crucial role in various physiological processes within the human body. It was first isolated from the porcine stomach and is primarily involved in stimulating the release of gastrin, a hormone that regulates gastric acid secretion. Gastrin-releasing peptide consists of 27 amino acids and shares structural similarities with bombesin, a peptide found in amphibians. In humans, it is synthesized from a larger precursor known as pro-gastrin-releasing peptide, which contains 148 amino acids and undergoes post-translational modifications to yield the active form of gastrin-releasing peptide .

Source

Gastrin-releasing peptide is predominantly produced in the gastrointestinal tract, particularly in the stomach and small intestine. It is also expressed in various tissues, including the central nervous system, where it influences neuroendocrine functions and behavior . The gene encoding gastrin-releasing peptide is located on chromosome 18 in humans .

Classification

Gastrin-releasing peptide belongs to the family of bombesin-like peptides, which includes neuromedin B and other related peptides. These peptides act primarily through G protein-coupled receptors, specifically the gastrin-releasing peptide receptor, which mediates their biological effects across different systems in the body .

Synthesis Analysis

Methods

The synthesis of gastrin-releasing peptide involves several steps:

  1. Gene Expression: The gastrin-releasing peptide gene is transcribed into messenger RNA within cells that express this gene.
  2. Translation: The messenger RNA is translated into a larger precursor protein known as pro-gastrin-releasing peptide.
  3. Post-Translational Modification: The pro-gastrin-releasing peptide undergoes enzymatic cleavage to produce the active gastrin-releasing peptide (amino acids 1-27) and other fragments .

Technical Details

The synthesis can be achieved using recombinant DNA technology, where the gene for pro-gastrin-releasing peptide is inserted into an expression vector and introduced into host cells (e.g., bacteria or mammalian cells). Following expression, purification techniques such as affinity chromatography can be employed to isolate the active peptide .

Molecular Structure Analysis

Structure

Gastrin-releasing peptide has a specific amino acid sequence that contributes to its biological activity. Its structure can be represented as follows:

  • Amino Acid Sequence: H-Ser-Ala-Gly-Gly-Gly-Gly-Ser-Phe-Gly-Ser-Gly-Thr-Tyr-Gly-Lys-Val-Ala-Ile-Val-Leu-Ala-Pro-Arg-Arg-NH2.

This sequence includes a C-terminal amidation, which is crucial for its biological activity .

Data

The molecular formula for gastrin-releasing peptide is C135H175N29O33C_{135}H_{175}N_{29}O_{33}, with a molecular weight of approximately 3146.5 g/mol .

Chemical Reactions Analysis

Reactions

Gastrin-releasing peptide primarily engages in receptor-mediated signaling upon binding to its specific receptor (gastrin-releasing peptide receptor). This interaction triggers a cascade of intracellular events involving second messengers such as cyclic adenosine monophosphate and calcium ions, leading to various physiological responses including:

  • Stimulation of gastric acid secretion.
  • Modulation of gastrointestinal motility.
  • Influence on neuroendocrine signaling pathways related to feeding behavior and emotional responses .

Technical Details

The binding affinity and specificity of gastrin-releasing peptide for its receptor can be quantified using radiolabeled binding assays, where competitive inhibitors can also be tested to understand receptor dynamics better .

Mechanism of Action

Process

The mechanism of action of gastrin-releasing peptide involves:

  1. Receptor Binding: Gastrin-releasing peptide binds to its receptor on target cells.
  2. Signal Transduction: This binding activates G proteins associated with the receptor, leading to the activation of downstream signaling pathways.
  3. Physiological Effects: The resulting signal transduction influences various biological functions such as gastric acid secretion, modulation of appetite, and effects on emotional behavior .

Data

Research indicates that alterations in gastrin-releasing peptide signaling may be implicated in various disorders, including certain cancers and neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical Properties

Gastrin-releasing peptide is typically found as a colorless or white powder when isolated. It is soluble in water and exhibits stability under physiological pH conditions.

Chemical Properties

  • Molecular Weight: Approximately 3146.5 g/mol.
  • Solubility: Soluble in aqueous solutions.
  • Stability: Generally stable at room temperature but should be stored at low temperatures for long-term preservation.

Relevant studies have shown that the stability of gastrin-releasing peptide can be affected by factors such as temperature and pH conditions during storage .

Applications

Scientific Uses

Gastrin-releasing peptide has several important applications in scientific research and clinical settings:

  1. Tumor Marker: It serves as a biomarker for small-cell lung carcinoma due to its production by these cancer cells .
  2. Research Tool: Gastrin-releasing peptide is utilized in studies investigating neuroendocrine functions and gastrointestinal physiology.
  3. Therapeutic Target: Given its role in various diseases, including cancer and neurodegenerative disorders, gastrin-releasing peptide receptors are being explored as potential therapeutic targets for drug development .

Properties

CAS Number

93755-85-2

Product Name

Gastrin-Releasing Peptide, human

IUPAC Name

2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide

Molecular Formula

C130H204N38O31S2

Molecular Weight

2859.4 g/mol

InChI

InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139)

InChI Key

PUBCCFNQJQKCNC-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N

Synonyms

PKC ζ pseudosubstrate

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.